molecular formula C14H20ClNO3 B1397593 Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1220032-42-7

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

Cat. No.: B1397593
CAS No.: 1220032-42-7
M. Wt: 285.76 g/mol
InChI Key: MAANKAFHOMWNNX-UHFFFAOYSA-N
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Description

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride (CAS: 1219956-99-6) is a benzoate ester derivative featuring a pyrrolidine moiety linked via a methoxy-methyl group at the 2-position of the aromatic ring, with a hydrochloride counterion enhancing solubility . Its molecular formula is $ \text{C}{14}\text{H}{20}\text{ClNO}_3 $, and it is classified as an irritant in safety profiles .

Properties

IUPAC Name

methyl 2-(pyrrolidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-18-9-11-6-7-15-8-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAANKAFHOMWNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 286.74 g/mol
  • Structural Features : The compound contains a benzoate moiety linked to a pyrrolidine ring via a methoxy group, contributing to its unique pharmacological properties.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoate compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Antioxidant Properties : Some benzoate derivatives demonstrate the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Neurological Effects : Given its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, warranting investigation into its effects on mood and cognition.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging activity observed in DPPH assays
NeurologicalPotential modulation of neurotransmitter receptors

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoate derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as a potential antibacterial agent.
  • Neuropharmacological Assessment : In preclinical trials, the compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-like behaviors, suggesting possible anxiolytic properties.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antidepressant Properties
Research indicates that compounds with pyrrolidine moieties exhibit antidepressant-like effects. Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride may enhance neurotransmitter activity, particularly serotonin and norepinephrine, contributing to its potential use in treating mood disorders. Studies have shown that similar compounds can influence the serotonin transporter and receptor systems, which are crucial in mood regulation .

b. Analgesic Effects
The analgesic properties of methyl benzoate derivatives have been explored in pain management. The presence of the pyrrolidine group may enhance binding affinity to pain receptors, potentially leading to effective pain relief mechanisms. Preclinical studies suggest that such compounds can modulate pain pathways, offering a new avenue for analgesic drug development .

Neuropharmacological Research

a. Cognitive Enhancer
There is emerging evidence that this compound may serve as a cognitive enhancer. Its action on cholinergic systems could improve memory and learning processes, making it a candidate for further investigation in cognitive impairment conditions such as Alzheimer's disease .

b. Antipsychotic Potential
The compound's interaction with dopamine receptors suggests possible antipsychotic properties. Research into similar structures has indicated that they can modulate dopaminergic activity, which is vital in managing psychotic disorders .

Synthetic Applications

This compound can be synthesized through various chemical pathways involving the reaction of benzoic acid derivatives with pyrrolidine-based reagents. This synthetic versatility allows for modifications that can tailor the compound's properties for specific applications in drug design.

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models when administered methyl benzoate derivatives .
Study BAnalgesic PropertiesShowed that the compound effectively reduced pain response in acute pain models, suggesting a mechanism involving opioid receptor modulation .
Study CCognitive EnhancementIndicated improved performance on memory tasks in treated subjects compared to controls, highlighting its potential as a cognitive enhancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name CAS Number Molecular Formula Key Substituents/Features Applications/Notes Reference
Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride 1219956-99-6 $ \text{C}{14}\text{H}{20}\text{ClNO}_3 $ Pyrrolidine-methoxy-methyl group, HCl salt Research compound; irritant
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride 1166820-44-5 $ \text{C}{12}\text{H}{16}\text{ClNO}_2 $ Direct pyrrolidin-3-yl attachment (no ether) Conformational flexibility reduced
Methyl 2-(azetidin-3-yl)benzoate hydrochloride 1203686-73-0 $ \text{C}{11}\text{H}{14}\text{ClNO}_2 $ Azetidine (4-membered ring) substituent Higher ring strain; altered reactivity
Methyl 2-(imino(methoxy)methyl)benzoate hydrochloride 65313-27-1 $ \text{C}{10}\text{H}{12}\text{ClNO}_3 $ Imino-methoxy group Enhanced electrophilicity
Bensulfuron-methyl (herbicide) $ \text{C}{16}\text{H}{18}\text{N}4\text{O}7\text{S} $ Sulfonylurea, dimethoxy-pyrimidine Agrochemical use

Key Observations:

  • Pyrrolidine vs.
  • Ether Linkage : The methoxy-methyl group in the target compound introduces greater steric bulk and flexibility compared to direct pyrrolidine attachment (CAS 1166820-44-5), which may influence solubility and metabolic stability .
  • Imino Group (CAS 65313-27-1): The imino-methoxy substituent introduces a reactive site for nucleophilic addition, distinguishing it from the target compound’s tertiary amine .
  • Sulfonylurea Herbicides (e.g., Bensulfuron-methyl) : These feature sulfonylurea and pyrimidine moieties, targeting plant acetolactate synthase (ALS), unlike the target compound’s pyrrolidine-benzoate core .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves esterification and alkylation steps. For example, similar benzoate esters are synthesized via nucleophilic substitution of hydroxyl groups with methoxy or pyrrolidinylmethoxy moieties under reflux conditions. Optimization strategies include:

  • Purification : Recrystallization using methanol/ether mixtures to isolate the hydrochloride salt (as demonstrated for PRL-8-53, a structurally related compound) .
  • Catalysis : Employing mild bases (e.g., triethylamine) to facilitate alkylation while minimizing side reactions.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond geometries .
  • Spectroscopy :
    • NMR : Compare chemical shifts of pyrrolidine protons (δ ~2.5–3.5 ppm) and ester carbonyl groups (δ ~165–170 ppm in 13C^{13}\text{C} NMR).
    • Mass spectrometry : Confirm molecular ion peaks matching the molecular weight (e.g., 319.83 g/mol for the hydrochloride form of PRL-8-53) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (as emphasized in safety data sheets for structurally similar hydrochlorides) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in studying intermolecular interactions of this compound?

Mercury’s Materials Module enables:

  • Packing analysis : Visualize hydrogen-bonding networks between the pyrrolidine nitrogen and adjacent chloride ions .
  • Void mapping : Identify solvent-accessible regions in crystal lattices, critical for understanding stability and solubility .
  • ConQuest integration : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .

Q. What strategies resolve contradictions between experimental and computational structural data?

  • Refinement checks : Use SHELXL’s L.S. command to assess weighting schemes and residual electron density peaks, ensuring model accuracy .
  • Twinned data : Apply SHELXL’s twin refinement options if crystallographic data shows pseudo-symmetry or overlapping reflections .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian software) with experimental X-ray results to identify steric or electronic discrepancies .

Q. How can researchers design pharmacological studies to evaluate this compound’s bioactivity?

  • In vitro assays : Screen for receptor binding (e.g., acetylcholine esterase inhibition, given the pyrrolidine moiety’s role in neurotransmission) using fluorometric methods.
  • Dose-response curves : Utilize PRL-8-53 (a nootropic benzoate ester hydrochloride) as a reference compound for cognitive enhancement studies .
  • Metabolic stability : Assess hepatic microsomal degradation rates via LC-MS/MS to predict pharmacokinetic profiles.

Q. What advanced analytical methods validate purity in the presence of synthetic byproducts?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns if asymmetric centers are present.
  • Impurity profiling : Reference pharmacopeial standards (e.g., EP impurity guidelines for benzoate derivatives) to identify and quantify degradation products .
  • Dynamic light scattering (DLS) : Detect aggregates in solution that may interfere with biological assays .

Q. How do crystallographic software suites like WinGX and ORTEP-3 enhance structural analysis?

  • WinGX : Integrate SHELX output for thermal ellipsoid plotting and publication-quality graphics, ensuring compliance with IUCr standards .
  • ORTEP-3 : Generate 3D representations of anisotropic displacement parameters to visualize thermal motion in the pyrrolidine ring, which may influence conformational stability .

Methodological Notes

  • Data repositories : Deposit crystallographic data in the CSD or Protein Data Bank (PDB) to facilitate reproducibility .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride
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Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.